molecular formula C8H13N3O B15046395 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol

1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol

Cat. No.: B15046395
M. Wt: 167.21 g/mol
InChI Key: ZVKBJHCOWXDNOG-UHFFFAOYSA-N
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Description

1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-pyrrolidinylmethylamine with 1-methyl-1H-pyrazol-5-carbaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of alkylated or acylated pyrazole derivatives.

Scientific Research Applications

1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol is unique due to its fused ring structure, which combines the properties of both pyrrolidine and pyrazole rings. This fusion allows for enhanced biological activity and greater structural diversity compared to its individual components .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-methyl-5-pyrrolidin-3-yl-1H-pyrazol-3-one

InChI

InChI=1S/C8H13N3O/c1-11-8(12)4-7(10-11)6-2-3-9-5-6/h4,6,9-10H,2-3,5H2,1H3

InChI Key

ZVKBJHCOWXDNOG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N1)C2CCNC2

Origin of Product

United States

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